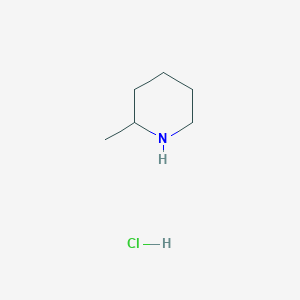

2-Methylpiperidine hydrochloride

Vue d'ensemble

Description

2-Methylpiperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203093. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydrodenitrogenation Studies

2-Methylpiperidine hydrochloride has been studied in the context of hydrodenitrogenation (HDN), a crucial reaction in the refining of crude oil. For instance, Oyama and Lee (2005) explored the HDN mechanism of 2-methylpiperidine using nickel phosphide and sulfide catalysts, highlighting its relevance in petrochemical processes (Oyama & Lee, 2005). Similarly, Egorova et al. (2002) investigated the role of β hydrogen atoms in HDN reactions involving 2-methylpiperidine, contributing to a deeper understanding of the reaction mechanism in refining processes (Egorova, Zhao, Kukula, & Prins, 2002).

Chemical Structure and Behavior

The molecular structure and behavior of 2-methylpiperidine derivatives have been extensively studied. Szafran et al. (2005) examined the influence of halide anions on the structure of bis(N-methylpiperidine betaine) monocation, revealing insights into the compound's chemical behavior (Szafran, Dega-Szafran, Jaskólski, Addlagatta, & Dulewicz, 2005). Moreover, research on the absorption of CO2 in solutions of 2-methylpiperidine by Coulier et al. (2016) highlights its potential in environmental and industrial applications (Coulier, Lowe, Tremaine, Coxam, & Ballerat-Busserolles, 2016).

Pharmaceutical Research

In the field of pharmaceutical research, this compound has been utilized in the synthesis of various compounds. For example, Kurbat et al. (1992) investigated the neurotropic properties of new derivatives of 1-methylpiperidine, suggesting potential applications in medical science (Kurbat, Korshak, Stankevich, & Kozlovskii, 1992).

Industrial Synthesis

This compound also plays a role in industrial synthesis. Chen et al. (2019) developed a robust process for large-scale synthesis of 4-Methylenepiperidine Hydrochloride, a key intermediate for antifungal drugs, demonstrating its industrial significance (Chen, Li, Li, Liu, Li, & Tan, 2019).

Enantiomeric Resolution

In the domain of chiral chemistry, Fukawa et al. (2021) reported on a novel (S)-selective hydrolase from Arthrobacter sp. for the kinetic resolution of chiral 2-methylpiperidine, underscoring its importance in the synthesis of enantiomerically pure compounds (Fukawa, Mizuno, Kawade, Mitsukura, & Yoshida, 2021).

Propriétés

IUPAC Name |

2-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILCQNXKQKRGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481545 | |

| Record name | 2-Methylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5119-88-0 | |

| Record name | 5119-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-methylpiperidine hydrochloride in the synthesis described in the research paper?

A1: In the study titled "Umsetzungen von 0,3-Dialkyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-onen; Darstellung von P(III)-Derivaten" [1, 2], this compound is used as a reagent to substitute the chlorine atom in 1,3-dimethyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-one (compound 1) with a 2-methylpiperidinyl group, yielding the P-substituted derivative (compound 4).

Q2: Can you elaborate on the structural characteristics of this compound relevant to this reaction?

A2: this compound is a secondary amine hydrochloride salt. The secondary amine group plays a crucial role in the substitution reaction. The nitrogen atom in the amine group acts as a nucleophile, attacking the electrophilic phosphorus atom in compound 1 and displacing the chlorine atom. This nucleophilic substitution is a common method for modifying organophosphorus compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

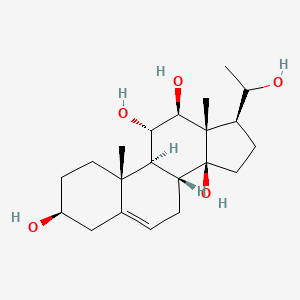

![1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1252299.png)

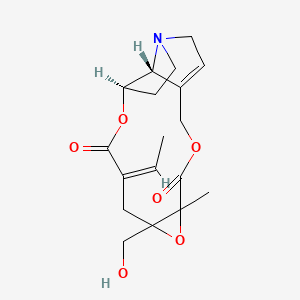

![(1S,4S,5R,6S,8R,9S,13S,16S,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1252305.png)

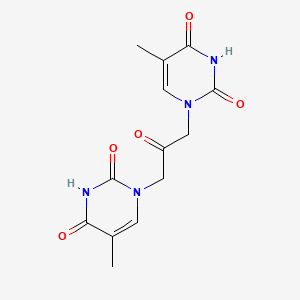

![[(1S,1'R,2'S,5R,6S,6'S,9R)-2'-formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1252316.png)

![2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid](/img/structure/B1252322.png)